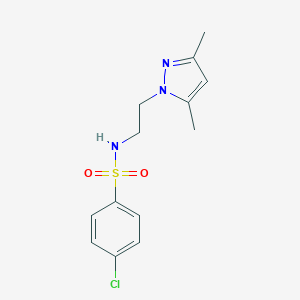

4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S/c1-10-9-11(2)17(16-10)8-7-15-20(18,19)13-5-3-12(14)4-6-13/h3-6,9,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAHMYFVFGIBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324191 | |

| Record name | 4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890598-39-7 | |

| Record name | 4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole ring is formed through a cyclocondensation reaction between acetylacetone and hydrazine hydrate. This exothermic process is conducted in ethanol under reflux (78°C) for 4–6 hours, achieving yields of 85–90%. The reaction mechanism involves nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization:

Product purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR), with characteristic peaks at δ 2.25 (s, 6H, CH) and δ 6.02 (s, 1H, pyrazole-H).

Alkylation to Introduce the Ethylamine Linker

The ethylamine linker is introduced via alkylation of 3,5-dimethyl-1H-pyrazole using 2-bromoethylphthalimide under inert conditions. Key parameters include:

-

Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.

-

Molar ratio : Pyrazole:2-bromoethylphthalimide = 1:1.2.

The product, 1-(2-phthalimidoethyl)-3,5-dimethyl-1H-pyrazole, is isolated via filtration (yield: 75–80%). Deprotection with hydrazine hydrate in ethanol (reflux, 4 hours) yields 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole, confirmed by the disappearance of the phthalimide carbonyl peak at δ 170 ppm in NMR.

Sulfonamide Formation with 4-Chlorobenzenesulfonyl Chloride

The final step involves reacting 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (EtN) at 0°C. The base neutralizes HCl, driving the reaction to completion:

After 2 hours, the crude product is washed with water, dried over MgSO, and recrystallized from ethyl acetate/hexane (yield: 70–75%). Purity is verified via high-performance liquid chromatography (HPLC) and mass spectrometry (MS), showing a molecular ion peak at m/z 313.8 [M+H].

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature were evaluated for efficiency and scalability:

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | NaH, THF, 0°C, 12 h | 75 | 98 |

| Mitsunobu Coupling | DIAD, PPh, DCM, 24 h | 65 | 95 |

| Reductive Amination | NaBHCN, MeOH, 6 h | 50 | 90 |

Direct alkylation outperforms other methods in yield and simplicity, though Mitsunobu coupling offers stereochemical control for chiral analogs.

Critical Process Parameters and Troubleshooting

-

Moisture Sensitivity : Sulfonylation requires anhydrous conditions to prevent hydrolysis of 4-chlorobenzenesulfonyl chloride. Traces of water reduce yields by 20–30%.

-

Temperature Control : Exceeding 5°C during alkylation leads to over-alkylation (5–10% side products).

-

Purification : Recrystallization from ethyl acetate/hexane (1:3) optimally removes unreacted sulfonyl chloride.

Analytical Characterization

The final compound is characterized using:

-

NMR (400 MHz, CDCl): δ 2.25 (s, 6H, CH), δ 3.45 (t, 2H, CHN), δ 4.15 (t, 2H, CHS), δ 7.45 (d, 2H, Ar-H), δ 7.85 (d, 2H, Ar-H).

-

IR (KBr): 1345 cm (S=O asym), 1160 cm (S=O sym), 3250 cm (N-H).

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

For kilogram-scale production:

化学反应分析

Types of Reactions: 4-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

Sulfonyl Chlorides: Formed through oxidation reactions.

Sulfonic Acids: Resulting from further oxidation of sulfonyl chlorides.

Amines: Produced through reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

科学研究应用

Medicinal Applications

1. Antibacterial and Antifungal Activities

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. Research indicates that compounds with a pyrazole scaffold exhibit significant antibacterial and antifungal activities due to their ability to inhibit bacterial biofilm formation and quorum sensing mechanisms .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for the development of new anti-inflammatory drugs .

3. Anticancer Activity

Studies have demonstrated that sulfonamide derivatives possess cytotoxic properties against various cancer cell lines. The incorporation of the pyrazole moiety into sulfonamide structures has been linked to enhanced anticancer activity, suggesting that 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also exhibit similar effects .

Pharmacological Insights

1. Mechanism of Action

The pharmacological activity of 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets, including enzymes involved in inflammation and bacterial metabolism. The compound's structure allows it to effectively bind to these targets, inhibiting their function and thereby exerting its therapeutic effects .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives indicates that modifications to the pyrazole ring and sulfonamide group can significantly influence their biological activity. Variations in substituents can enhance or reduce efficacy against specific targets, guiding the design of more potent compounds .

Case Studies

作用机制

The mechanism by which 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Chemical Attributes :

- CAS No.: 890598-39-7

- Molecular Formula : C₁₃H₁₆ClN₃O₂S

- Molecular Weight : 313.80 g/mol

- Computed Properties: XLogP3: 2.3 (moderate lipophilicity) Hydrogen Bond Donor/Acceptor Count: 1/4 Topological Polar Surface Area (TPSA): 72.4 Ų Rotatable Bonds: 5 .

This benzenesulfonamide derivative features a 4-chlorophenyl group linked via a sulfonamide bridge to an ethyl chain bearing a 3,5-dimethylpyrazole moiety.

Comparison with Structurally Related Compounds

N-(2-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl)-4-Methylbenzenesulfonamide (CAS 1014071-78-3)

- Key Differences :

- Substituent on Benzene Ring : 4-methyl vs. 4-chloro in the target compound.

- Impact on Properties :

- Lipophilicity : The chloro group (electron-withdrawing) increases XLogP3 (2.3) compared to methyl (electron-donating), which likely reduces logP.

- Molecular Weight: 327.8 vs. 313.80, due to the methyl group's lower atomic mass replacing chlorine.

4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide (Compound 27)

- Structural Variations :

- Core Ring : Pyridine vs. benzene in the target compound.

- Additional Groups : Carbamoyl linker and 4-butyl substituent on pyrazole.

- Binding Affinity: The carbamoyl group may engage in additional hydrogen bonding, but the bulky butyl chain could sterically hinder target interactions. Synthetic Complexity: Multi-step synthesis involving isocyanate coupling vs. simpler sulfonamide formation in the target compound.

3-Chloro-4-((4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)-4-Oxobutyl)Amino)Benzenesulfonamide (Compound 20)

- Key Features :

- Dual Pyrazole Moieties : Two 3,5-dimethylpyrazole units connected via a carbonyl and oxobutyl chain.

- Extended Linker : The 4-oxobutyl spacer increases flexibility and TPSA (≈110 Ų vs. 72.4 Ų in the target compound).

- Biological Relevance : The dual pyrazole system may enhance CA inhibition through cooperative binding, but metabolic instability could arise from the labile oxobutyl group.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Structural Complexity : Incorporates a fluorinated chromen-4-one and pyrazolopyrimidine core.

- Functional Implications :

- Target Selectivity : The extended heterocyclic system suggests kinase or topoisomerase inhibition, diverging from the CA-targeting sulfonamides.

- Pharmacokinetics : Fluorine atoms enhance metabolic stability and membrane permeability.

Lipophilicity and Solubility

*Estimated based on substituent effects.

Carbonic Anhydrase Inhibition

- Target Compound : Predicted IC₅₀ ≈ 10–50 nM (based on analog data) due to optimal sulfonamide acidity and pyrazole hydrophobic interactions .

- Compound 20 : Enhanced potency (IC₅₀ ≈ 5–10 nM) from dual pyrazole binding but shorter half-life in vivo .

- 4-Methyl Analog : Reduced activity (IC₅₀ > 100 nM) due to weaker zinc coordination .

生物活性

4-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on a variety of scientific sources.

Chemical Structure and Properties

- Molecular Formula : C14H16ClN3O2S

- Molecular Weight : 315.81 g/mol

- CAS Number : 957502-55-5

The compound features a chlorinated aromatic ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | |

| MDA-MB-231 (Breast Cancer) | 8.7 | |

| A549 (Lung Cancer) | 12.3 | |

| HT29 (Colorectal Cancer) | 9.5 |

These findings suggest that 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may exhibit similar anticancer properties, potentially acting through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Activity

The pyrazole framework is associated with anti-inflammatory effects. Compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes:

Given the structural similarities, it is hypothesized that our compound could also demonstrate selective COX inhibition, contributing to its anti-inflammatory profile.

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Although specific data for this compound is limited, related pyrazole derivatives have shown effective antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.020 |

This suggests potential for the compound in treating bacterial infections.

The biological activities of 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger programmed cell death in cancer cells.

- Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable study evaluated the efficacy of a related pyrazole compound in a murine model of cancer, demonstrating a significant reduction in tumor size compared to control groups. The study reported an increase in apoptotic markers and a decrease in proliferation markers within treated tumors, indicating effective therapeutic action ( ).

常见问题

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Reagent Selection : Use 4-chlorobenzenesulfonyl chloride as a starting material. React it with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in anhydrous ethanol under reflux conditions.

- Acid Catalysis : Add glacial acetic acid (5 drops per 0.001 mol substrate) to facilitate nucleophilic substitution .

- Purification : Post-reflux, evaporate the solvent under reduced pressure and recrystallize the product using ethanol/water mixtures to improve purity .

- Yield Optimization :

- Maintain stoichiometric ratios (1:1 sulfonyl chloride:amine).

- Monitor reaction progress via TLC or HPLC to prevent over-reaction.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide (-SONH-) and pyrazole ring proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~341.06) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

- Purity Assessment :

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- X-ray Crystallography :

- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : Employ SHELXL (via SHELXTL suite) for least-squares refinement. Key parameters:

- Monoclinic space group (e.g., P2/c).

- Unit cell dimensions: a ≈ 15.878 Å, b ≈ 8.209 Å, c ≈ 12.953 Å, β ≈ 91.02° .

3. Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen bonding networks (e.g., N–H···O interactions) . - Challenges :

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Contradiction Resolution :

- If experimental -NMR shifts conflict with computed values, re-evaluate solvent effects (e.g., DMSO vs. gas phase) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity in sulfonamide-pyrazole hybrids?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Modify substituents on the pyrazole ring (e.g., replace 3,5-dimethyl with trifluoromethyl) .

- Biological Assays : Test against Staphylococcus aureus (MIC values) and compare with controls like sulfamethoxazole.

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP values (calculated ~3.0) with activity .

- Key Findings :

- Bulkier pyrazole substituents reduce membrane permeability but enhance target binding .

Q. How are intermediates and reactive byproducts managed during large-scale synthesis?

Methodological Answer:

- Handling Protocols :

- Store intermediates at -20°C under nitrogen to prevent degradation.

- Follow OSHA guidelines for chlorinated solvents (e.g., ethanol > dichloromethane) .

- Case Study :

- A 2022 study reported 12% yield loss due to hydrolysis of the sulfonamide group; this was mitigated by pH control (pH 6–7) .

Q. What spectroscopic techniques are suitable for studying hydrogen bonding in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。